

NVP018: A Technical Guide to a Novel Non-Immunosuppressive Cyclophilin Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NVP018

Cat. No.: B609685

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

NVP018, also known as NV556 and BC556, is a potent, orally available, non-immunosuppressive cyclophilin inhibitor belonging to the sangamide class of compounds. It has demonstrated significant preclinical efficacy as an antiviral agent against a range of viruses, including Hepatitis B Virus (HBV), Hepatitis C Virus (HCV), and Human Immunodeficiency Virus type 1 (HIV-1). Furthermore, **NVP018** has shown promise in preclinical models of non-alcoholic steatohepatitis (NASH) by preventing the development of fibrosis. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to **NVP018**.

Chemical Structure and Properties

NVP018 is a complex macrocyclic molecule derived from the natural product sanglifehrin A. Its chemical structure is characterized by a large lactam ring and several chiral centers.

Table 1: Chemical and Physical Properties of **NVP018**

Property	Value
IUPAC Name	(3S,6S,9R,10R,11S,12S,13E,15E,18S)-18-((2E,4E)-6-(1,2-oxazinan-2-yl)-6-oxohexa-2,4-dien-2-yl)-3-(3-fluoro-5-hydroxybenzyl)-10,12-dihydroxy-6-isopropyl-11-methyl-9-(3-oxobutyl)-19-oxa-1,4,7,25-tetraazabicyclo[19.3.1]pentacosa-13,15-diene-2,5,8,20-tetraone
Synonyms	NVP-018, NV556, BC 556
CAS Number	1401924-49-9
Molecular Formula	C45H62FN5O11
Molecular Weight	868.01 g/mol
Exact Mass	867.4430
Appearance	Not specified
Solubility	Information available from supplier

Mechanism of Action

NVP018 exerts its biological effects through the inhibition of cyclophilins, a family of ubiquitously expressed peptidyl-prolyl cis-trans isomerases (PPIases). These enzymes play a crucial role in protein folding and conformational changes. By binding to the active site of cyclophilins, **NVP018** prevents them from assisting in the proper folding and function of specific host and viral proteins that are essential for viral replication.

Antiviral Mechanism

The antiviral activity of **NVP018** is attributed to its ability to disrupt the interaction between viral proteins and host cyclophilins, particularly cyclophilin A (CypA). This interaction is critical for several stages of the viral life cycle.

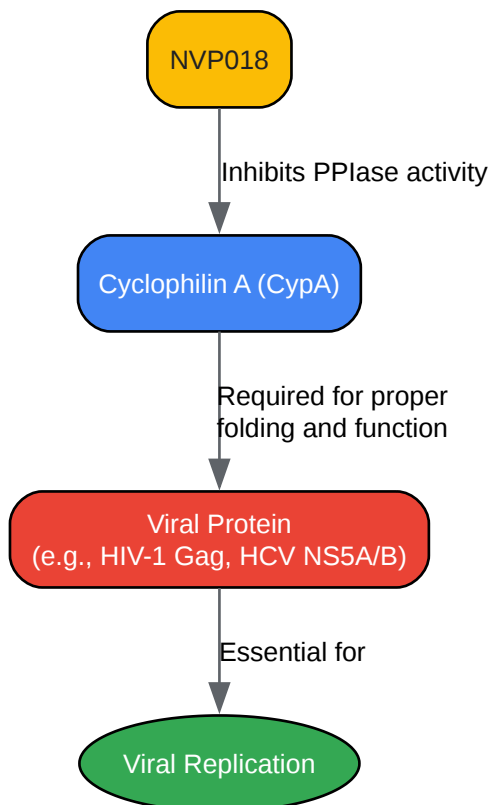
- Hepatitis C Virus (HCV): CypA is essential for HCV replication. It interacts with the viral non-structural proteins NS5A and NS5B, the RNA-dependent RNA polymerase. This interaction is

crucial for the formation of a functional replication complex. By inhibiting CypA, **NVP018** is believed to disrupt the architecture of the replication complex, thereby halting viral RNA synthesis.

- Human Immunodeficiency Virus type 1 (HIV-1): CypA is incorporated into HIV-1 virions through its interaction with the viral capsid protein (p24). This interaction is important for early post-entry events in the viral life cycle, including uncoating and reverse transcription. **NVP018**, by blocking the CypA-capsid interaction, is expected to interfere with these processes, leading to a reduction in viral infectivity.
- Hepatitis B Virus (HBV): **NVP018** has a dual effect against HBV. It directly inhibits multiple stages of viral propagation in liver cells. Additionally, it is suggested to operate indirectly by strengthening the host immune response. The direct antiviral mechanism likely involves the inhibition of cyclophilins that are required for HBV replication, potentially affecting capsid assembly or other steps in the viral life cycle.

The following diagram illustrates the general mechanism of action of **NVP018** in inhibiting viral replication.

General Antiviral Mechanism of NVP018

[Click to download full resolution via product page](#)

Caption: General mechanism of **NVP018**'s antiviral action.

Preclinical Data

Preclinical studies have demonstrated the potential of **NVP018** as a therapeutic agent for viral infections and liver fibrosis.

Antiviral Activity

NVP018 has shown high potency against HBV, HCV, and HIV-1 in preclinical models. A key feature of **NVP018** is its high barrier to the development of viral resistance, a significant advantage over many direct-acting antiviral agents.

Table 2: Preclinical Antiviral Profile of **NVP018**

Virus	Activity	Key Findings
Hepatitis B Virus (HBV)	Potent Inhibitor	Directly inhibits viral propagation and enhances the immune response. Low risk of resistance development. [1]
Hepatitis C Virus (HCV)	Potent Inhibitor	Demonstrates strong antiviral activity in preclinical models.
Human Immunodeficiency Virus type 1 (HIV-1)	Potent Inhibitor	Exhibits significant inhibition of HIV-1 replication.

Quantitative data (IC50/EC50 values) for the antiviral activity of **NVP018** are not publicly available in the reviewed literature but have been described as being in the potent range in company press releases.

Anti-fibrotic Activity in NASH

In a well-validated experimental model of non-alcoholic steatohepatitis (NASH), **NVP018** demonstrated the ability to prevent the development of liver fibrosis.[\[2\]](#) This anti-fibrotic effect is likely mediated by the inhibition of cyclophilins involved in the activation of hepatic stellate cells and the deposition of extracellular matrix proteins.

Experimental Protocols

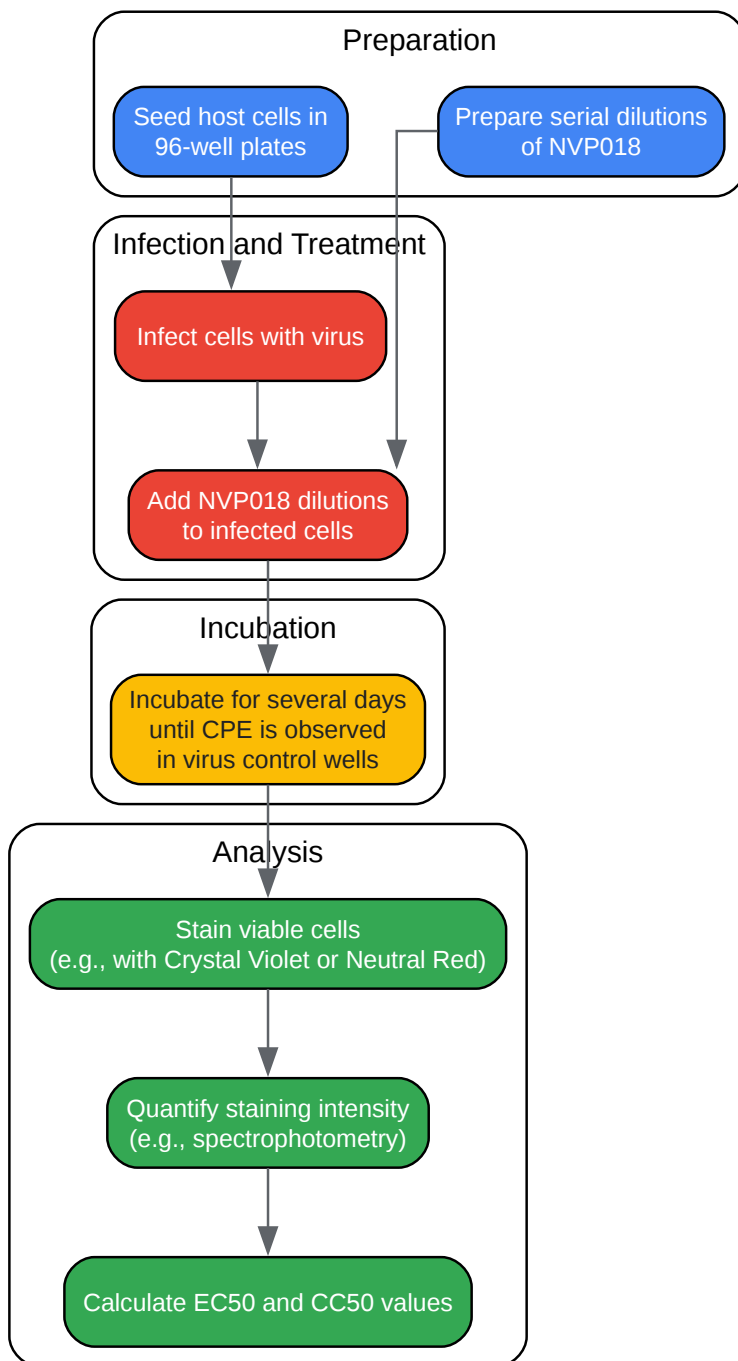
Detailed experimental protocols for assessing the activity of cyclophilin inhibitors like **NVP018** are crucial for reproducible research. Below are representative methodologies for key assays.

In Vitro Antiviral Assay (General Protocol)

This protocol describes a general method for determining the in vitro antiviral efficacy of a compound using a cytopathic effect (CPE) reduction assay.

Workflow Diagram:

Workflow for In Vitro Antiviral CPE Reduction Assay

[Click to download full resolution via product page](#)

Caption: Workflow for a CPE reduction antiviral assay.

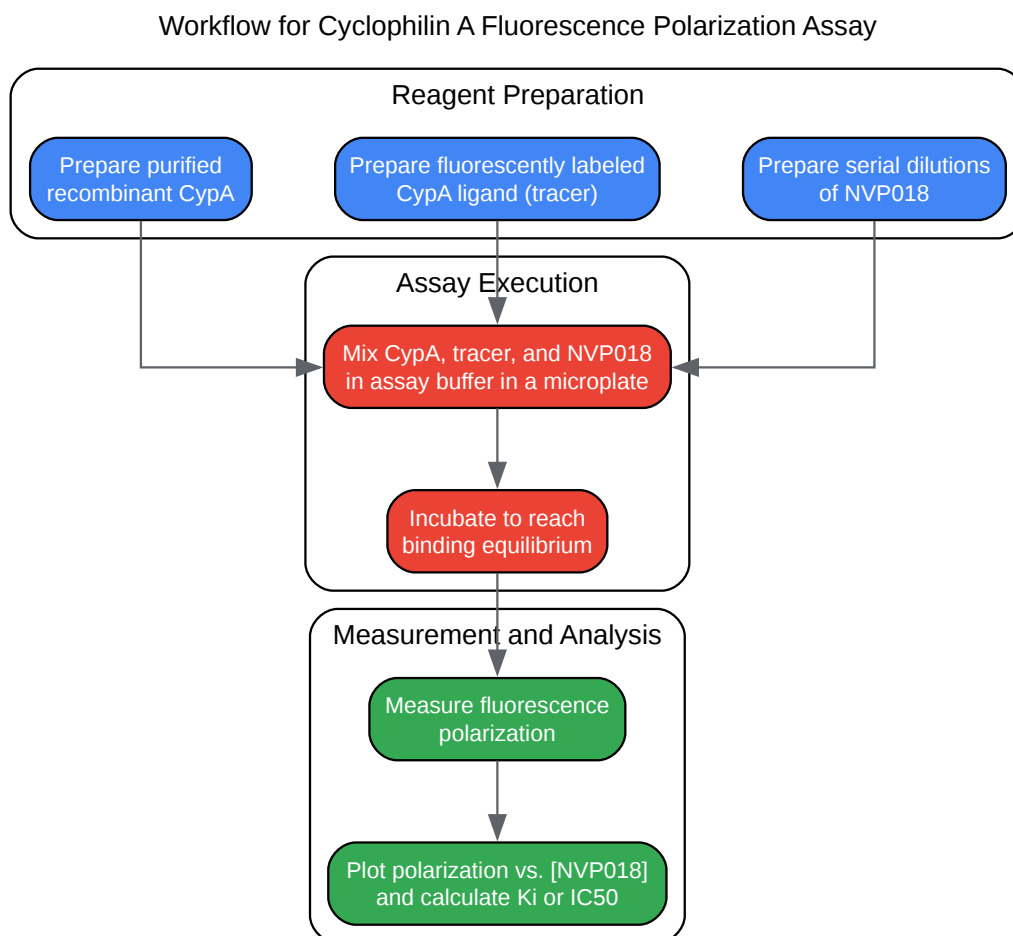
Methodology:

- **Cell Seeding:** Host cells susceptible to the virus of interest are seeded into 96-well microtiter plates and incubated overnight to form a monolayer.
- **Compound Preparation:** A stock solution of **NVP018** is serially diluted to obtain a range of concentrations.
- **Infection:** The cell culture medium is removed, and the cells are infected with a predetermined titer of the virus.
- **Treatment:** Immediately after infection, the prepared dilutions of **NVP018** are added to the wells. Control wells include virus-only (no compound) and cell-only (no virus, no compound).
- **Incubation:** The plates are incubated for a period sufficient to allow for the development of viral cytopathic effect (CPE) in the virus control wells (typically 3-7 days).
- **Quantification of CPE:** The extent of CPE is quantified. A common method is to stain the remaining viable cells with a dye such as Crystal Violet. The dye is then solubilized, and the absorbance is read using a plate reader.
- **Data Analysis:** The 50% effective concentration (EC50), the concentration of **NVP018** that inhibits CPE by 50%, is calculated by plotting the percentage of CPE inhibition against the log of the compound concentration and fitting the data to a dose-response curve. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells to assess the compound's toxicity. The selectivity index (SI) is calculated as CC50/EC50.

Cyclophilin A Binding Assay (Fluorescence Polarization)

This protocol outlines a fluorescence polarization (FP) assay to determine the binding affinity of **NVP018** to cyclophilin A.

Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Workflow for a fluorescence polarization binding assay.

Methodology:

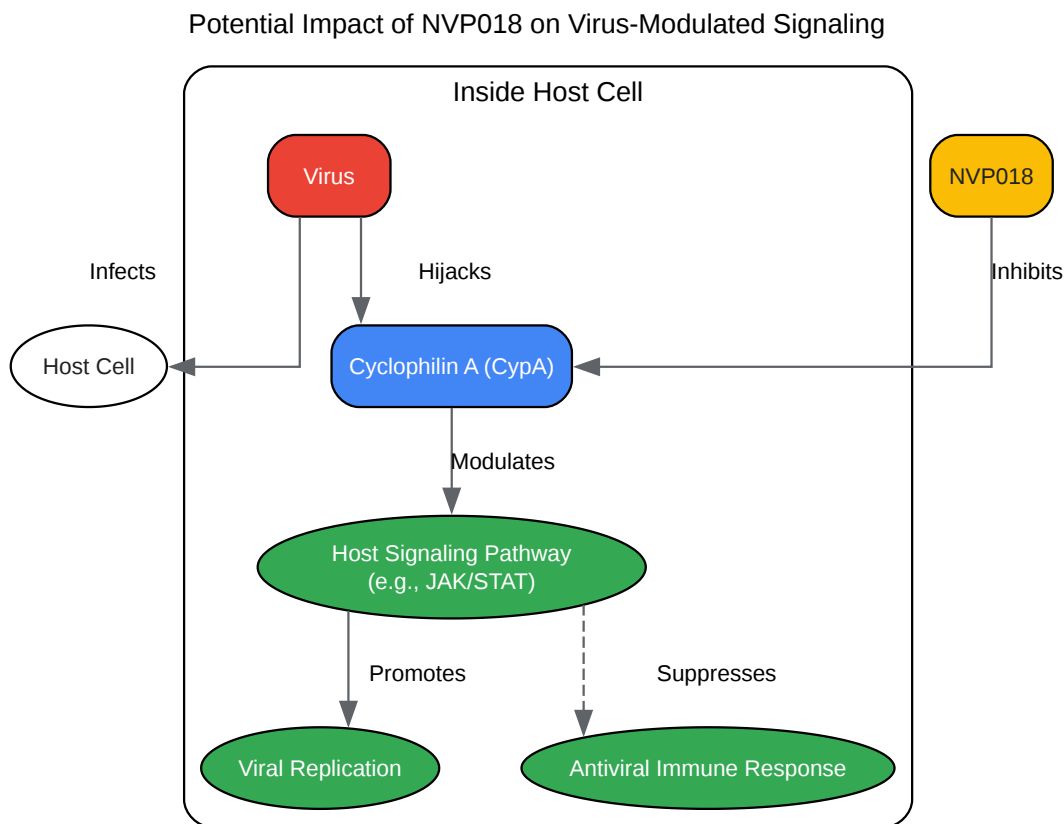
- **Reagent Preparation:** Purified recombinant human cyclophilin A, a fluorescently labeled ligand (tracer) that binds to CypA, and a serial dilution of **NVP018** are prepared in an appropriate assay buffer.

- **Assay Setup:** In a microplate, a fixed concentration of CypA and the fluorescent tracer are mixed with varying concentrations of **NVP018**. Control wells include tracer only (minimum polarization) and tracer with CypA (maximum polarization).
- **Incubation:** The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
- **Fluorescence Polarization Measurement:** The fluorescence polarization of each well is measured using a plate reader equipped with the appropriate filters. When the small fluorescent tracer is unbound, it tumbles rapidly, resulting in low polarization. When bound to the larger CypA protein, its tumbling is slower, leading to high polarization.
- **Data Analysis:** **NVP018** competes with the tracer for binding to CypA, causing a decrease in fluorescence polarization. The polarization values are plotted against the logarithm of the **NVP018** concentration. The IC50 value, the concentration of **NVP018** that displaces 50% of the bound tracer, is determined from the resulting dose-response curve. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways

The antiviral and anti-fibrotic effects of **NVP018** are rooted in its ability to modulate cellular signaling pathways that are hijacked by viruses or are involved in disease pathogenesis. The inhibition of cyclophilins can have downstream effects on various signaling cascades. While the specific pathways modulated by **NVP018** are still under investigation, it is known that cyclophilin A can influence pathways such as the JAK/STAT pathway, which is critical for immune signaling.

The following diagram depicts a simplified overview of how cyclophilin inhibition by **NVP018** may interfere with viral manipulation of host signaling.



[Click to download full resolution via product page](#)

Caption: **NVP018**'s potential to restore antiviral signaling.

Conclusion

NVP018 is a promising preclinical candidate with a unique, non-immunosuppressive mechanism of action. Its potent antiviral activity against multiple viruses, coupled with a high barrier to resistance and beneficial anti-fibrotic effects, makes it an attractive molecule for further development. The detailed chemical, biological, and methodological information provided in this guide serves as a valuable resource for researchers in the fields of virology,

hepatology, and drug discovery. Further investigation is warranted to fully elucidate its therapeutic potential and to translate these promising preclinical findings into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Evaluation of NV556, a Novel Cyclophilin Inhibitor, as a Potential Antifibrotic Compound for Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NeuroVive Reports Positive Pre-Clinical Results In NASH - BioSpace [biospace.com]
- To cite this document: BenchChem. [NVP018: A Technical Guide to a Novel Non-Immuno-suppressive Cyclophilin Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609685#nvp018-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com